

Application Notes and Protocols for Flow Cytometry Analysis of AIM2 Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AIM2

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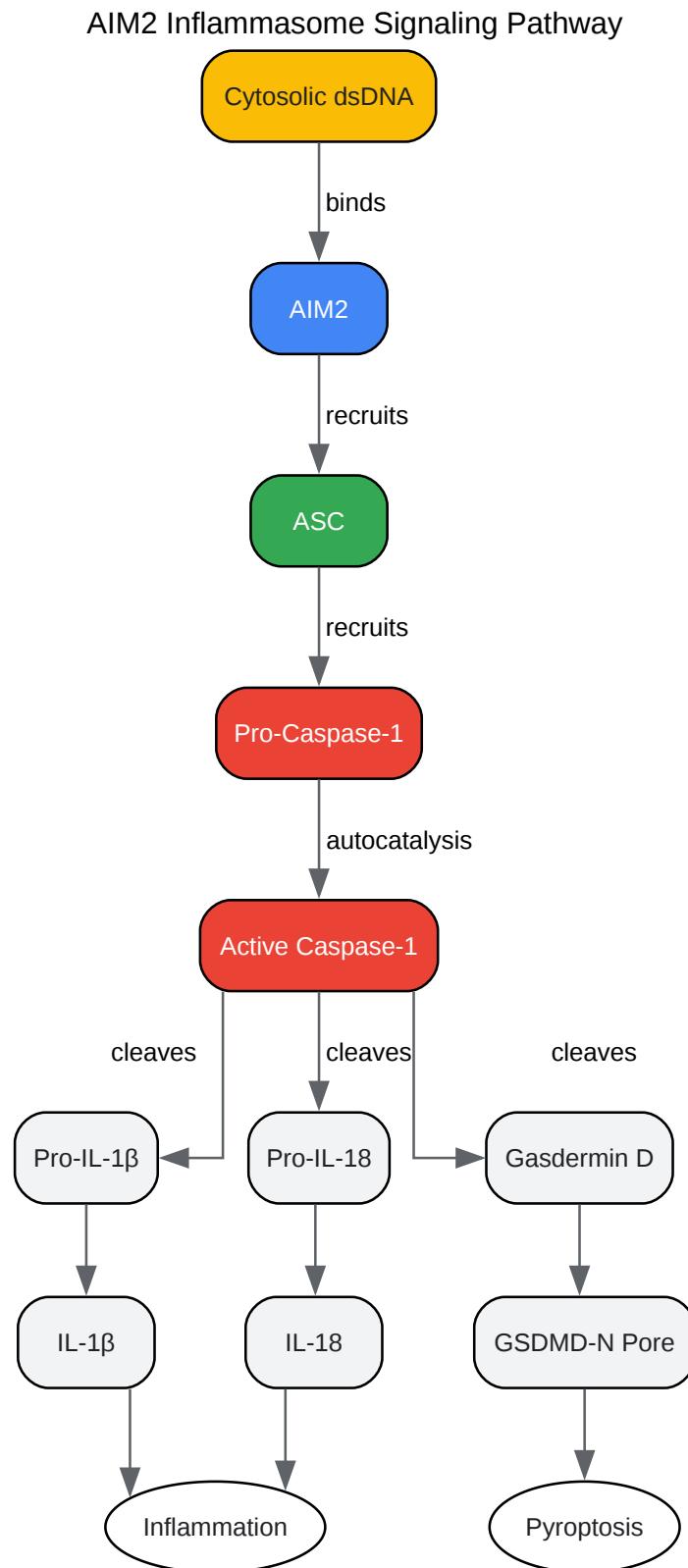
Introduction

Absent in Melanoma 2 (**AIM2**) is a critical intracellular pattern recognition receptor that plays a pivotal role in the innate immune system.^[1] It functions as a sensor for double-stranded DNA (dsDNA) in the cytoplasm, which can originate from invading pathogens such as viruses and bacteria, or from damaged host cells.^[1] Upon binding to dsDNA, **AIM2** oligomerizes and assembles a multiprotein complex known as the **AIM2** inflammasome. This complex recruits the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.^[1] This signaling cascade ultimately results in a potent inflammatory response and a form of programmed cell death called pyroptosis.

Given its central role in inflammation and host defense, the expression and regulation of **AIM2** are of significant interest in various fields, including immunology, infectious diseases, autoimmune disorders, and cancer research. Flow cytometry is a powerful technique to quantify the expression of intracellular proteins like **AIM2** at the single-cell level, enabling the characterization of **AIM2** expression within heterogeneous cell populations. These application notes provide a comprehensive guide to the analysis of **AIM2** expression by flow cytometry.

AIM2 Signaling Pathway

The **AIM2** inflammasome signaling pathway is initiated by the detection of cytosolic dsDNA. This triggers a cascade of protein interactions leading to inflammation and pyroptosis.



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Caption: **AIM2** Inflammasome Activation by Cytosolic dsDNA.

Data Presentation: **AIM2** Expression in Human Immune Cells

The expression of **AIM2** varies among different immune cell populations. The following table summarizes reported findings on **AIM2** expression in human peripheral blood mononuclear cells (PBMCs) from healthy donors and individuals with specific medical conditions. This data can serve as a reference for expected expression patterns.

Cell Type	Condition	Expression Level	Reference
Granulocytes	Abdominal Aortic Aneurysm	Significantly increased compared to controls	[2]
Monocytes	Abdominal Aortic Aneurysm	Significantly increased compared to controls	[2]
B Lymphocytes	Abdominal Aortic Aneurysm	Significantly increased compared to controls	[2]
T Lymphocytes	Abdominal Aortic Aneurysm	Significantly increased compared to controls	[2]
CD14+ Monocytes	Healthy Non-smokers	Baseline expression observed	[3]
CD14+ Monocytes	Smokers	Similar to healthy non-smokers	[3]
CD14+ Monocytes	COPD Patients	Higher expression than healthy controls	[3]
CD3+CD4+ T Cells	Healthy	Detected by flow cytometry	[4]
B Cells	Healthy	Preferentially expressed in adult B-cells	[5]
CD19+CD27+ B Cells	Healthy	Significantly higher mRNA and protein expression	[5]
CD19+CD27- B Cells	Healthy	Low to no expression	[5]
Monocytes	COVID-19	Co-localization of AIM2 with ASC specks	[6]

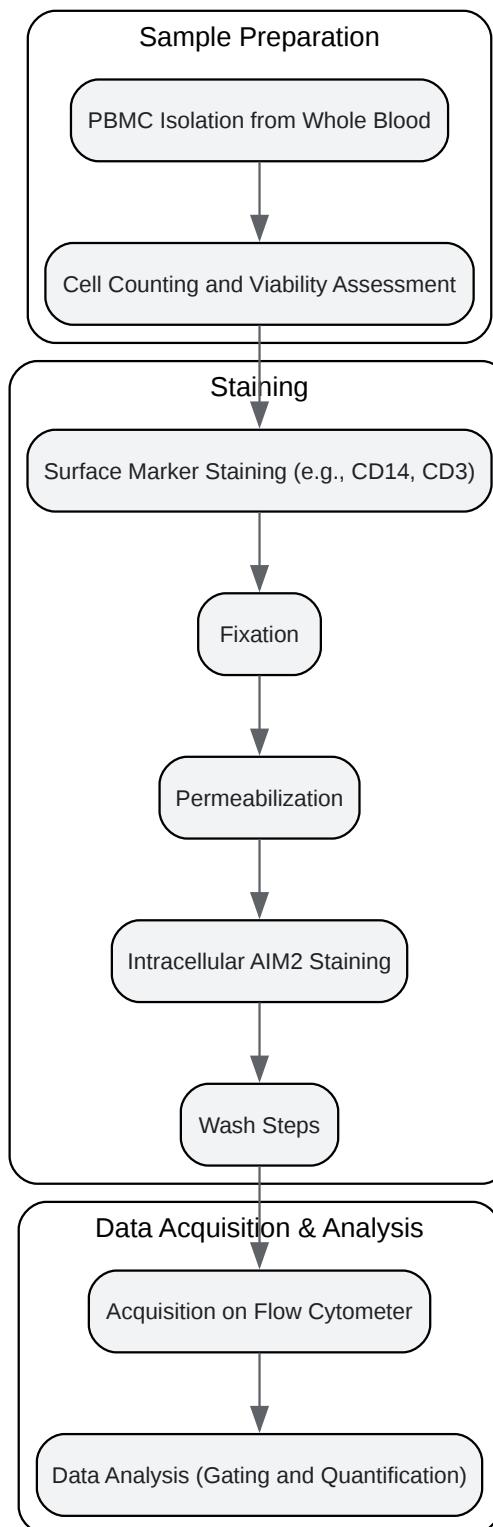
Experimental Protocols

This section provides a detailed protocol for the intracellular staining of **AIM2** in human PBMCs for flow cytometry analysis.

Experimental Workflow

The overall workflow for **AIM2** flow cytometry analysis involves sample preparation, cell staining, and data acquisition.

Experimental Workflow for AIM2 Flow Cytometry

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Caption: From Sample to Data: **AIM2** Flow Cytometry Workflow.

Detailed Protocol for Intracellular AIM2 Staining in Human PBMCs

Materials:

- Human whole blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS (or similar density gradient medium)
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Cell staining buffer (PBS with 2% FBS and 0.09% sodium azide)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% Saponin or commercial permeabilization buffer)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated primary antibodies for cell surface markers (e.g., anti-human CD14, CD3, CD19)
- Fluorochrome-conjugated anti-human **AIM2** antibody (select a clone validated for intracellular flow cytometry)
- Isotype control antibody corresponding to the **AIM2** antibody
- 5 ml polystyrene round-bottom tubes (FACS tubes)
- Centrifuge
- Flow cytometer

Procedure:

- PBMC Isolation:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
- Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
- Cell Counting and Viability:
 - Resuspend the cell pellet in cell staining buffer.
 - Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >90%.
 - Adjust the cell concentration to 1×10^7 cells/ml in cell staining buffer.
- Surface Marker Staining:
 - Aliquot 100 μ l of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add Fc Block to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
 - Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells with 2 ml of cell staining buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.
- Fixation:
 - Resuspend the cell pellet in 100-200 μ l of Fixation Buffer.
 - Incubate for 20 minutes at room temperature, protected from light.

- Wash the cells with 2 ml of cell staining buffer and centrifuge at 400 x g for 5 minutes. Decant the supernatant.
- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in 100 µl of Permeabilization Buffer.
 - Add the predetermined optimal concentration of the fluorochrome-conjugated anti-**AIM2** antibody or the corresponding isotype control.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells twice with 2 ml of Permeabilization Buffer by centrifuging at 400 x g for 5 minutes. It is important to maintain the cells in a buffer containing a permeabilizing agent during the wash steps.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 µl of cell staining buffer.
 - Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls for each fluorochrome.
- Data Analysis:
 - Gate on the cell populations of interest based on their forward and side scatter properties, followed by gating on specific immune cell subsets using the surface markers (e.g., CD14+ for monocytes, CD3+ for T cells, CD19+ for B cells).
 - Analyze the expression of **AIM2** within each gated population by comparing the fluorescence intensity of the **AIM2**-stained sample to the isotype control. Data can be presented as the percentage of **AIM2**-positive cells or the Mean Fluorescence Intensity (MFI).

Important Considerations:

- Antibody Validation: It is crucial to use an anti-**AIM2** antibody that has been validated for intracellular flow cytometry. Titrate the antibody to determine the optimal concentration that

provides the best signal-to-noise ratio.

- Fixation and Permeabilization: The choice of fixation and permeabilization reagents can affect antibody binding and cell morphology. It may be necessary to test different commercially available kits or buffer formulations to optimize the staining for **AIM2**.
- Controls: Always include appropriate controls in your experiment:
 - Unstained cells: To assess autofluorescence.
 - Isotype control: To determine the level of non-specific antibody binding.
 - Fluorescence Minus One (FMO) controls: To properly set gates for positive populations, especially in multicolor panels.
 - Single-stained controls: For accurate compensation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of AIM2 Expression]. BenchChem, [2025]. [Online PDF]. Available at:

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